molecular formula C20H23N3O2S2 B2390792 N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260938-14-4

N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2390792
CAS No.: 1260938-14-4
M. Wt: 401.54
InChI Key: DAMGAXLKMYYRRI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds with structures similar to the one often undergo detailed synthesis and characterization processes. For example, the study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes explored base-induced chemiluminescence, demonstrating the potential for creating light-emitting compounds through chemical manipulation (Watanabe et al., 2010). This highlights the interest in understanding the chemical reactivity and potential applications of such compounds in sensing and imaging technologies.

Biological Activity

Related compounds are often evaluated for their biological activity, such as their potential as ligands for specific receptors or as inhibitors for enzymes. For instance, a series of 2-aminopyrimidines were synthesized and studied for their affinity towards the histamine H4 receptor, indicating the therapeutic potential of these compounds in anti-inflammatory and pain management contexts (Altenbach et al., 2008). Such studies underscore the importance of these compounds in drug discovery and development.

Properties

IUPAC Name

N-tert-butyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-12-6-7-15(13(2)10-12)23-18(25)17-14(8-9-26-17)21-19(23)27-11-16(24)22-20(3,4)5/h6-10H,11H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGAXLKMYYRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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